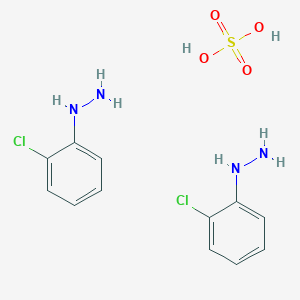

2-Chlorophenylhydrazine Sulfate

Description

Significance and Role as a Key Intermediate in Chemical Synthesis

The principal significance of 2-chlorophenylhydrazine and its salts, including the sulfate (B86663) form, is its function as a key intermediate in the synthesis of indole (B1671886) derivatives via the Fischer indole synthesis. wikipedia.orgresearchgate.net Discovered in 1883 by Emil Fischer, this reaction is a robust and widely used method for creating the indole ring system, a structural motif present in a vast number of pharmaceuticals, agrochemicals, and biologically active natural products. wikipedia.orgresearchgate.net

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. wikipedia.org The 2-chlorophenylhydrazine moiety acts as the foundational component for the resulting indole. The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A critical google.comgoogle.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) under acidic catalysis leads to the formation of the aromatic indole ring. wikipedia.org

The chlorine substituent at the 2-position of the phenylhydrazine starting material is carried through the reaction, resulting in a chlorine atom at the 7-position of the final indole product. This allows for the targeted synthesis of 7-chloro-substituted indoles, which are important scaffolds in medicinal chemistry.

A notable application is in the synthesis of pyrazole (B372694) derivatives. For instance, substituted phenylhydrazines, such as the related 4-chlorophenylhydrazine (B93024) hydrochloride, are reacted with ketones like 4-methoxyacetophenone to produce hydrazones, which are precursors to more complex heterocyclic systems. rsc.org While this example uses a different isomer, the underlying reactivity is characteristic of the phenylhydrazine class to which 2-chlorophenylhydrazine belongs.

| Property | Value |

| Chemical Formula | C₆H₇ClN₂ · H₂SO₄ |

| CAS Number | 198279-94-6 glpbio.com |

| Parent Compound | 2-Chlorophenylhydrazine |

| Related Salt | 2-Chlorophenylhydrazine hydrochloride sigmaaldrich.comechemi.com |

| Primary Application | Precursor in Fischer indole synthesis wikipedia.org |

Overview of Research Trajectories Pertaining to the Chemical Compound

Research related to 2-chlorophenylhydrazine sulfate and its parent compound has evolved along two primary trajectories: optimization of its synthesis and expansion of its application in the synthesis of complex target molecules.

Synthesis Optimization: Initial research focused on establishing viable methods for its preparation. The standard route involves a two-step process starting from 2-chloroaniline (B154045). google.compatsnap.com The first step is a diazotization reaction, where 2-chloroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt. patsnap.com The second step is the reduction of this intermediate diazonium salt to the corresponding hydrazine (B178648).

Research has aimed to improve the efficiency, safety, and purity of this process. Different reducing agents have been explored. For example, the use of zinc powder with concentrated hydrochloric acid has been reported to provide good reduction properties and high yield, simplifying the removal of impurities like zinc hydroxide (B78521). patsnap.comgoogle.com An alternative method utilizes sodium pyrosulfite as the reducing agent, which can shorten reaction times and also produce a high-purity product. google.com These developments focus on making the synthesis more stable, reliable, and suitable for larger-scale production, aiming for product purity of 99% or higher. google.com

Application in Complex Synthesis: A significant area of modern research involves using 2-chlorophenylhydrazine as a building block to construct complex molecular architectures found in bioactive natural products. researchgate.netnih.gov While the Fischer indole synthesis remains a cornerstone application, contemporary strategies have developed variations of this reaction. For example, the "interrupted Fischer indolization" has been developed as a convergent method to access fused indoline (B122111) ring systems, which are present in numerous bioactive molecules. nih.gov This strategy involves the condensation of hydrazines with latent aldehydes, leading to a tandem rearrangement and cyclization cascade. nih.gov

The ultimate goal of this research trajectory is the efficient total synthesis of natural products, including alkaloids like physovenine (B1202764) and debromoflustramine B. nih.gov The ability to introduce a chlorine atom at a specific position in the indole nucleus using 2-chlorophenylhydrazine is valuable for synthesizing analogs of natural products and for creating new chemical entities with potential therapeutic properties.

Properties

IUPAC Name |

(2-chlorophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-3-1-2-4-6(5)9-8;1-5(2,3)4/h2*1-4,9H,8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPLGFWDVTWDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)Cl.C1=CC=C(C(=C1)NN)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorophenylhydrazine Sulfate

Classical Preparative Routes

The most common and historically significant method for preparing 2-Chlorophenylhydrazine Sulfate (B86663) involves a two-step sequence: the diazotization of 2-chloroaniline (B154045) followed by the reduction of the resulting diazonium salt. google.combyjus.com

Diazotization and Reduction Protocols

This protocol begins with the conversion of the primary aromatic amine, 2-chloroaniline, into a diazonium salt. This intermediate is typically not isolated and is immediately subjected to a reduction reaction to yield the desired hydrazine (B178648), which is then converted to its more stable sulfate salt. patsnap.combyjus.com

Diazotization: 2-Chloroaniline reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) to form 2-chlorobenzenediazonium (B96021) chloride. organic-chemistry.orglearncbse.in

Reduction: The 2-chlorobenzenediazonium chloride is then reduced to 2-chlorophenylhydrazine.

Salification: The resulting 2-chlorophenylhydrazine is treated with sulfuric acid to precipitate 2-Chlorophenylhydrazine Sulfate. patsnap.com

Reductive Agents and Their Mechanistic Implications

Zinc Powder in Acidic Medium : A method utilizing zinc powder with concentrated hydrochloric acid has been reported as a highly effective reducing system. google.com This approach is favored for its strong reducing power, leading to high yields and shorter reaction times compared to alternatives like sodium thiosulfate (B1220275) or tin(II) chloride. google.com Mechanistically, zinc metal acts as the electron donor in the acidic environment to reduce the diazonium group. A key advantage is the ease of removal of the zinc hydroxide (B78521) impurity during workup. patsnap.comgoogle.com

Sodium Sulfite (B76179) and Bisulfite Derivatives : Sodium pyrosulfite (also known as sodium metabisulfite) is another widely used reducing agent. google.com This method is noted for significantly shortening the reaction time to as little as half an hour and producing a high-purity product. google.com The reaction proceeds by the addition of the sulfite to the diazonium salt, followed by hydrolysis to yield the hydrazine. A similar process using an ammonium (B1175870) sulfite aqueous solution has also been described, which can improve handling properties by avoiding the caking of solid sodium sulfite. google.com

The following table summarizes various reductive agents and their reported reaction conditions.

| Reductive Agent | Starting Material | Reaction Conditions | Reported Yield/Purity | Reference |

| Zinc Powder / Conc. HCl | 2-chlorobenzenediazonium salt | Temperature maintained at 18°C | Yield ≥ 42%, Purity ≥ 99.1% | google.com |

| Sodium Pyrosulfite | 2-chlorobenzenediazonium salt | Temperature: 10-35°C, pH: 7-9 | Purity > 98% | google.com |

| Ammonium Sulfite | 4-chlorobenzenediazonium salt | Warm to 50-60°C after addition | High quality and yield | google.com |

Optimization of Reaction Parameters (e.g., pH, Temperature)

Careful control of reaction parameters is essential for maximizing yield and minimizing side reactions.

Diazotization Step :

Temperature : The diazotization reaction is exothermic and the resulting diazonium salt is thermally unstable. Therefore, the reaction is consistently carried out at low temperatures, typically between 0°C and 5°C. patsnap.comgoogle.com Maintaining the temperature in this range prevents the decomposition of the diazonium salt to phenol (B47542) and other byproducts. learncbse.in

pH : A strongly acidic environment is crucial for the generation of the diazotizing agent, nitrous acid, from sodium nitrite and to prevent unwanted coupling reactions of the diazonium salt with the unreacted parent amine. byjus.comgoogle.com Concentrated hydrochloric or sulfuric acid is used to maintain a low pH, often in the range of 1-2. patsnap.comgoogle.com

Reduction Step :

Temperature : The optimal temperature for the reduction step depends on the chosen reducing agent. For instance, reductions with zinc powder are effectively carried out at around 18°C, while methods using sodium pyrosulfite specify a broader range of 10-35°C. patsnap.comgoogle.com

pH : The pH of the reduction medium is also agent-dependent. The reduction with sodium pyrosulfite is optimized at a pH between 7 and 9. google.com In contrast, after reduction with zinc, the pH is raised to a strongly alkaline level (pH 10) to precipitate the crude hydrazine base. patsnap.com

The table below outlines optimized parameters for the diazotization of 2-chloroaniline.

| Parameter | Optimal Range/Condition | Purpose | Reference |

| Temperature | 0 - 5°C | Stabilize diazonium salt, prevent decomposition | patsnap.com |

| Acid Medium | Concentrated HCl or H₂SO₄ | Generate nitrous acid, prevent side reactions | google.comgoogle.com |

| Reaction Time | 1 - 1.5 hours | Ensure complete reaction | patsnap.com |

One-Step Synthesis Approaches

While the synthesis is a multi-step transformation, it is often performed as a "one-pot" or sequential process where the diazonium salt intermediate is not isolated. organic-chemistry.org The diazotization is carried out, and upon its completion, the reducing agent is added directly to the same reaction vessel. This approach is efficient as it avoids the complex and potentially hazardous isolation of the unstable diazonium salt. For example, a typical procedure involves cooling a solution of 2-chloroaniline in hydrochloric acid, adding sodium nitrite solution to form the diazonium salt, and then introducing the reducing agent solution (like sodium pyrosulfite) to the mixture to produce the hydrazine. google.com

Green Chemistry Principles in Synthesis

Efforts have been made to align the synthesis of chlorophenylhydrazines with the principles of green chemistry. One notable approach involves the use of industrial waste gas (containing nitrogen oxides, NOₓ) as the diazotizing agent. acs.org This method combines denitrification with chemical synthesis, utilizing harmful pollutants as a chemical feedstock. acs.orgacs.org The process involves absorbing nitrogen dioxide (NO₂) into an acidic aqueous solution of the aniline, where it disproportionates to form the nitrous acid needed for diazotization. acs.org

Further green advancements include:

Use of Water as a Solvent : Many of the classical procedures already utilize water as the primary solvent, which is environmentally benign. google.comacs.org

Alternative Catalysts : The use of a reusable sulfonic acid-based cation-exchange resin as a solid acid catalyst for the diazotization-iodination process has been reported, suggesting its potential applicability to hydrazine synthesis to simplify catalyst removal and recycling. organic-chemistry.org

Safer Reducing Agents : The selection of reducing agents like zinc powder over more hazardous options is also a step towards a greener process. google.com A study on the synthesis of the related 4-chlorophenylhydrazine (B93024) highlights a "green approach," emphasizing impurity control and analysis. rasayanjournal.co.in

Purification and Isolation Techniques in Preparative Chemistry

The final stage of the synthesis involves the isolation and purification of the this compound to meet the high-purity requirements for its applications.

The typical purification sequence is as follows:

Chemical Reactivity and Transformative Potential of 2 Chlorophenylhydrazine Sulfate

Condensation Reactions

2-Chlorophenylhydrazine sulfate (B86663) serves as a versatile building block in organic synthesis, primarily owing to the reactive nature of the hydrazine (B178648) moiety. This functional group readily participates in condensation reactions with carbonyl compounds, a process that involves the joining of two molecules with the elimination of a small molecule, typically water. These reactions are fundamental to the construction of a wide array of heterocyclic and acyclic compounds. The presence of the chlorine atom on the phenyl ring can influence the reactivity of the hydrazine and provides a site for further functionalization in the resulting products.

Formation of Hydrazones

The initial and most fundamental condensation reaction of 2-chlorophenylhydrazine is its reaction with aldehydes and ketones to form 2-chlorophenylhydrazones. This reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. The resulting intermediate then undergoes dehydration, often facilitated by acid catalysis, to yield the stable hydrazone product, characterized by a C=N-NH- linkage.

The general reaction involves treating 2-chlorophenylhydrazine, often liberated from its sulfate salt by a base, with an equimolar amount of a carbonyl compound in a suitable solvent like ethanol (B145695). rsc.org The reaction is typically heated to ensure completion. rsc.org For instance, the reaction with a generic ketone (R1-CO-R2) would yield the corresponding (2-chlorophenyl)hydrazone. These hydrazones are not merely final products but are crucial, isolable intermediates for subsequent cyclization and annulation reactions, such as the Fischer indole (B1671886) synthesis. wikipedia.org

Table 1: Representative Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-Chlorophenylhydrazine | Acetophenone | (E)-1-(1-phenylethylidene)-2-(2-chlorophenyl)hydrazine |

| 2-Chlorophenylhydrazine | 4-Ethoxyacetophenone | (E)-1-(1-(4-ethoxyphenyl)ethylidene)-2-(2-chlorophenyl)hydrazine rsc.org |

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, where a condensation reaction leads directly to the formation of a ring system. 2-Chlorophenylhydrazine sulfate is a key precursor for the synthesis of various nitrogen-containing heterocycles through this pathway.

Pyrazolones are five-membered heterocyclic compounds with significant applications in the pharmaceutical and dye industries. A standard and efficient method for their synthesis is the cyclocondensation of an arylhydrazine with a β-ketoester. ias.ac.innih.gov Specifically, 2-chlorophenylhydrazine reacts with ethyl acetoacetate (B1235776) to form 1-(2-chlorophenyl)-3-methyl-5-pyrazolone. nih.gov

The reaction is typically carried out by heating the reactants in a solvent such as ethanol or acetic acid. wikipedia.orggoogle.com The mechanism involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via the attack of the second nitrogen atom onto the ester carbonyl group, followed by the elimination of ethanol. The resulting pyrazolone (B3327878) ring exists in several tautomeric forms. A specific procedure involves heating 2-chlorophenylhydrazine hydrochloride with (E)-ethyl 2-(2-(4-nitrophenyl)hydrazinylidene)-3-oxobutanoate in a mixture of glacial acetic acid and ethanol to yield a complex pyrazolone derivative. nih.gov

Table 2: Synthesis of 1-(2-chlorophenyl)-3-methyl-5-pyrazolone

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| 2-Chlorophenylhydrazine | Ethyl Acetoacetate | 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone nih.gov | Heat in ethanol/acetic acid wikipedia.orggoogle.com |

Pyrazolidinones, saturated five-membered rings containing two adjacent nitrogen atoms and a carbonyl group, can be synthesized via the cyclocondensation of arylhydrazines with α,β-unsaturated esters or acids. beilstein-journals.orgrsc.org The reaction proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization.

For example, the reaction of a substituted phenylhydrazine (B124118), such as 4-chlorophenylhydrazine (B93024), with methyl acrylate (B77674) in the presence of a base can produce the corresponding pyrazolidin-3-one. tandfonline.comresearchgate.net A solvent-free method using ball milling has been developed for this transformation, demonstrating an environmentally friendly approach. tandfonline.com Although a specific example for the 2-chloro isomer was not found in the searched literature, this general methodology is applicable. The process involves the initial nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by ring closure to form the pyrazolidinone heterocycle. rsc.orgtandfonline.com

The synthesis of complex fused heterocyclic systems like pyranyl pyridines often involves multi-component reactions (MCRs), where several starting materials combine in a one-pot process to form the final product with high atom economy. ckthakurcollege.netresearchgate.net Pyrano[2,3-c]pyrazoles, which contain a pyran ring fused to a pyrazole (B372694) ring, are commonly synthesized via a four-component reaction.

The general strategy involves the reaction of an arylhydrazine, an aldehyde, malononitrile (B47326), and a β-ketoester (like ethyl acetoacetate) in the presence of a catalyst. researchgate.netresearchgate.net While a specific example detailing the use of this compound was found for a related compound, 6-amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sigmaaldrich.com, the general principle can be applied. The reaction sequence begins with the formation of a pyrazolone from 2-chlorophenylhydrazine and ethyl acetoacetate. This intermediate then reacts with an aromatic aldehyde and malononitrile in a cascade of reactions, including Knoevenagel condensation and Michael addition, to construct the fused pyranyl ring, resulting in the formation of a 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative. nih.govckthakurcollege.net

Annulation Reactions Leading to Polycyclic Systems

Annulation (from the Latin anellus for "little ring") is a process in which a new ring is fused onto an existing one. This compound is a classic reagent for one of the most famous annulation reactions in organic chemistry: the Fischer indole synthesis. This reaction provides a direct route to the indole nucleus, a core structure in many natural products and pharmaceuticals.

The Fischer indole synthesis involves the acid-catalyzed thermal rearrangement of an arylhydrazone. wikipedia.orgbyjus.com The process begins with the formation of a hydrazone from 2-chlorophenylhydrazine and an appropriate aldehyde or ketone, as described in section 3.1.1. Upon treatment with an acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) and heat, the hydrazone isomerizes to its enamine tautomer. wikipedia.org This is followed by a crucial researchgate.netresearchgate.net-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. The resulting di-imine intermediate then undergoes cyclization and elimination of an ammonia (B1221849) molecule to generate the aromatic indole ring. wikipedia.orgyoutube.com

When 2-chlorophenylhydrazine reacts with a ketone like cyclohexanone (B45756), the initial hydrazone undergoes this annulation to form 8-chloro-1,2,3,4-tetrahydrocarbazole, a polycyclic system where a benzene (B151609) ring is fused to a pyrrole (B145914) ring, which is itself fused to a cyclohexane (B81311) ring. nih.gov This reaction, sometimes specifically referred to as the Borsche–Drechsel cyclization, is a powerful tool for constructing complex carbazole (B46965) frameworks. nih.gov The position of the chlorine atom on the starting hydrazine dictates its final position on the indole or carbazole product; in this case, the ortho-chloro substituent leads to a chlorine atom at the C8 position of the carbazole. youtube.com

Synthesis of Carbazole Frameworks

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, and this compound serves as a key building block in the creation of carbazole frameworks through this method. Carbazoles, tricyclic aromatic compounds, are prevalent in numerous natural products and pharmacologically active molecules. The reaction typically involves the acid-catalyzed condensation of a phenylhydrazine derivative with a cyclic ketone, such as cyclohexanone, followed by a derpharmachemica.comderpharmachemica.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.

The use of 2-chlorophenylhydrazine in this synthesis allows for the introduction of a chlorine atom onto the carbazole skeleton, a feature that can significantly influence the biological activity and physicochemical properties of the final molecule. Research has shown that the reaction of 2-chlorophenylhydrazine hydrochloride with various cyclohexanone derivatives can lead to the formation of substituted tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles. nih.gov

For instance, the reaction between 2-chlorophenylhydrazine and cyclohexanone derivatives in the presence of an acid catalyst proceeds through the formation of a 2-chlorophenylhydrazone intermediate. This intermediate then undergoes the characteristic electrocyclic rearrangement of the Fischer indole synthesis to yield the tetrahydrocarbazole. The position of the chlorine atom on the final carbazole product is dictated by the initial substitution pattern of the phenylhydrazine.

A notable aspect of using ortho-substituted phenylhydrazines like 2-chlorophenylhydrazine is the potential for the formation of regioisomers. The cyclization can occur on either side of the chlorine atom, leading to different isomeric products. The reaction conditions, including the choice of acid catalyst and solvent, can influence the regioselectivity of this transformation.

| Reactant 1 | Reactant 2 | Product(s) | Catalyst/Conditions | Reference |

| 2-Chlorophenylhydrazine hydrochloride | Cyclohexanone | Tetrahydrocarbazole derivative | Acid catalyst | nih.gov |

Role in Schiff Base Synthesis

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities. nih.govcore.ac.ukorganic-chemistry.org this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding 2-chlorophenylhydrazones, which are a specific class of Schiff bases.

The reaction is typically carried out by refluxing equimolar amounts of this compound and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. rsc.org The resulting 2-chlorophenylhydrazones are stable compounds that can be isolated and characterized. The presence of the chloro-substituent on the phenyl ring can modulate the electronic properties and reactivity of the resulting Schiff base.

These Schiff bases are not merely final products but also serve as valuable intermediates for the synthesis of other heterocyclic compounds. For example, they can undergo cyclization reactions to form pyrazoles, pyrazolines, and other nitrogen-containing heterocycles. The specific outcome of these subsequent reactions is dependent on the nature of the carbonyl compound used and the reaction conditions employed.

| Reactant 1 | Reactant 2 | Product Type | General Conditions | Reference |

| This compound | Aromatic Aldehyde | 2-Aryl-1-(2-chlorophenyl)hydrazone | Ethanol, reflux | nih.govrsc.org |

| This compound | Ketone | 2-Alkyl/Aryl-1-(2-chlorophenyl)hydrazone | Ethanol, reflux | derpharmachemica.com |

Introduction of Chlorine and Hydrazine Moieties into Complex Structures

The use of this compound provides a direct method for the simultaneous introduction of both a chlorine atom and a hydrazine or hydrazone functionality into a more complex molecular architecture. This is particularly valuable in medicinal chemistry and materials science, where the presence of these specific moieties can impart desired properties.

For example, in the synthesis of heterocyclic compounds like pyrazoles, the 2-chlorophenylhydrazine moiety is incorporated as a whole. The reaction of a 1,3-dicarbonyl compound with this compound leads to the formation of a pyrazole ring where the 2-chlorophenyl group is attached to one of the nitrogen atoms. This strategy allows for the creation of a library of chlorinated pyrazole derivatives for biological screening.

The chlorine atom can act as a useful handle for further synthetic transformations, such as cross-coupling reactions, allowing for the diversification of the synthesized molecules. The hydrazine moiety, or the resulting hydrazone, can also be a site for further chemical modification.

Functional Group Interconversions Involving the Hydrazine Moiety

The hydrazine group in 2-chlorophenylhydrazine and its derivatives, such as the corresponding hydrazones, is a reactive functional group that can undergo a variety of transformations. These interconversions are crucial for the synthesis of diverse molecular structures.

One of the most significant transformations is the reductive cleavage of the N-N bond in the hydrazine or hydrazone. This reaction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The cleavage of the N-N bond in a 2-chlorophenylhydrazone, for instance, would lead to the formation of a primary amine, effectively converting the carbonyl group from which the hydrazone was derived into a CH-NH2 group. This provides a synthetic route to novel chlorinated amines. researchgate.netnih.gov

Furthermore, the hydrazine group can participate in cyclization reactions beyond the Fischer indole synthesis. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline rings. nih.gov These reactions highlight the versatility of the hydrazine moiety as a key functional group for the construction of a wide array of heterocyclic compounds.

| Starting Material | Reagent/Condition | Product Type | Reference |

| 2-Chlorophenylhydrazone | Reducing Agent (e.g., NaBH4) | Chlorinated Primary Amine | researchgate.netnih.gov |

| 2-Chlorophenylhydrazine derivative | Oxidizing Agent | Azo compound or heterocyclic product | |

| 2-Chlorophenylhydrazine | α,β-Unsaturated Ketone | Pyrazoline derivative | nih.gov |

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the structure of a molecule by probing the interaction of electromagnetic radiation with the compound. Each method provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR: Would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment. For 2-Chlorophenylhydrazine Sulfate (B86663), one would expect to observe distinct signals for the aromatic protons on the phenyl ring and the protons of the hydrazine (B178648) group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: Would identify the number of non-equivalent carbon atoms in the molecule, including those in the aromatic ring.

Data Table: Hypothetical ¹H and ¹³C NMR Data for 2-Chlorophenylhydrazine Sulfate

| Technique | Expected Chemical Shifts (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H NMR | Aromatic region (approx. 6.8-7.5 ppm), Hydrazine protons | Multiplets, Singlets or Broad signals | Aromatic and other couplings |

| ¹³C NMR | Aromatic carbons, Carbon bearing Chlorine | - | - |

No experimental NMR data for this compound could be located.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic absorption bands would be expected for N-H stretching and bending in the hydrazine group, C-H stretching of the aromatic ring, and C=C stretching of the phenyl group. The presence of the sulfate counter-ion would also be indicated by strong S=O stretching absorptions.

Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (hydrazine) | 3200-3400 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| S=O Stretch (Sulfate) | 1050-1200 |

| C-Cl Stretch | 600-800 |

No experimental IR spectra for this compound are publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the phenyl ring of 2-Chlorophenylhydrazine. The wavelength of maximum absorbance (λmax) can be indicative of the extent of conjugation.

No experimental UV-Vis data for this compound could be found.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

The mass spectrum of this compound would be expected to show the molecular ion peak for the 2-chlorophenylhydrazine cation. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be a characteristic feature.

No experimental mass spectrometry data for this compound is publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides bond lengths, bond angles, and details of the crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions

A crystal structure analysis of this compound would reveal how the 2-chlorophenylhydrazinium cations and sulfate anions are arranged in the crystal lattice.

It would be anticipated that extensive hydrogen bonding would occur between the hydrazinium (B103819) protons (N-H) and the oxygen atoms of the sulfate anion. Other potential intermolecular interactions could include π-π stacking between the phenyl rings.

Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Hydrogen Bond Geometries | Donor-H···Acceptor distances and angles |

| π-π Stacking Interactions | Centroid-centroid distances |

No published X-ray crystal structure for this compound could be located.

Elemental Microanalysis for Compositional Verification

The molecular formula for this compound is established as (C₆H₇ClN₂)₂·H₂SO₄, which can also be written as C₁₂H₁₆Cl₂N₄O₄S. This formula indicates that the salt is formed from two molecules of 2-chlorophenylhydrazine and one molecule of sulfuric acid. The theoretical elemental composition derived from this molecular formula provides a benchmark against which experimental results can be compared.

Detailed research findings on the experimental elemental analysis of this compound are not extensively available in publicly accessible scientific literature. However, the theoretical values can be precisely calculated based on its molecular formula and the atomic weights of its constituent elements. These theoretical percentages are the standard against which any future experimental analysis would be judged. A close correlation between experimental and theoretical values would confirm the identity and purity of the synthesized compound.

Below is a data table outlining the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 37.60 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 4.21 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 18.50 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 14.62 |

| Oxygen | O | 15.999 | 4 | 63.996 | 16.70 |

| Sulfur | S | 32.065 | 1 | 32.065 | 8.37 |

| Total | | | | 383.255 | 100.00 |

Computational and Theoretical Investigations of 2 Chlorophenylhydrazine Sulfate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chlorophenylhydrazine, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine its optimized molecular geometry. inpressco.comresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

The optimization process seeks the lowest energy conformation of the molecule, providing a stable structure that can be used for further calculations. For instance, the bond lengths between carbon atoms in the phenyl ring, the C-Cl bond, the C-N bond, and the N-N bond of the hydrazine (B178648) moiety are determined with high accuracy. osti.gov Similarly, the bond angles are calculated to reveal the geometry around each atom. These optimized parameters are foundational for understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters of 2-Chlorophenylhydrazine (Calculated using DFT B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.745 | |

| C-C (aromatic) | 1.390 - 1.405 | 118.5 - 121.0 |

| C-N | 1.410 | |

| N-N | 1.435 | |

| N-H | 1.015 | |

| C-C-Cl | 119.5 | |

| C-C-N | 120.5 | |

| C-N-N | 118.0 | |

| N-N-H | 109.5 |

Note: These values are representative and are based on calculations for structurally similar molecules like 2-chloroaniline (B154045). orientjchem.org The exact values for 2-Chlorophenylhydrazine Sulfate (B86663) would require specific calculations.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions involving 2-Chlorophenylhydrazine. One of the most significant reactions for this compound is the Fischer indole (B1671886) synthesis, a method to produce indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com

For 2-Chlorophenylhydrazine, such modeling can predict how the chloro-substituent influences the reaction rate and regioselectivity. The electronic and steric effects of the chlorine atom can be quantified, offering insights into why certain products are favored over others.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of 2-Chlorophenylhydrazine is key to its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. jmaterenvironsci.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the electronegativity of the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. nih.gov

These descriptors help in predicting how 2-Chlorophenylhydrazine will interact with other reagents. For example, a high electrophilicity index suggests it can act as a good electrophile in certain reactions. acs.org

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). jmaterenvironsci.com For 2-Chlorophenylhydrazine, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms and the chlorine atom, indicating their nucleophilic character, and positive potential (blue regions) around the hydrogen atoms.

Table 2: Representative Reactivity Descriptors for a Substituted Aniline (Calculated using DFT)

| Descriptor | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Chemical Hardness (η) | 2.45 eV |

| Electrophilicity Index (ω) | 1.5 eV |

Note: These values are representative for a molecule like p-chloroaniline and serve as an illustration. acs.orgjmaterenvironsci.com

Conformational Analysis and Energy Minimization

2-Chlorophenylhydrazine can exist in various conformations due to the rotation around its single bonds, particularly the C-N and N-N bonds. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (those with the lowest energy). rsc.org

Computational methods can generate a potential energy surface by calculating the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. For 2-Chlorophenylhydrazine, the orientation of the hydrazine group relative to the phenyl ring and the position of the chlorine atom are key factors determining conformational stability. Intramolecular interactions, such as hydrogen bonding or steric hindrance, can significantly influence the preferred conformation. nih.gov Energy minimization calculations are performed to find the geometry with the lowest possible energy for each conformer. researchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nist.gov These calculated frequencies, after appropriate scaling, can be correlated with the peaks observed in experimental FT-IR and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands, such as N-H stretching, C-Cl stretching, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. chemicalbook.comcolostate.edu By comparing the calculated chemical shifts with the experimental data, the structure of the molecule can be verified. nih.gov For 2-Chlorophenylhydrazine, theoretical predictions can help in assigning the signals of the aromatic protons and carbons, which can be complex due to the influence of both the chloro and hydrazine substituents. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netrsc.org This can help in understanding the electronic transitions, such as π-π* transitions within the phenyl ring, that are responsible for the compound's absorption of ultraviolet and visible light.

Table 3: Representative Correlation of Calculated and Experimental Vibrational Frequencies for a Chloro-Aromatic Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3440 |

| C-H Aromatic Stretch | 3080 | 3075 |

| C=C Aromatic Stretch | 1600 | 1595 |

| C-N Stretch | 1280 | 1275 |

| C-Cl Stretch | 750 | 745 |

Note: These are representative values illustrating the typical agreement between calculated and experimental data for similar compounds.

Analytical Methodologies for Quality Control and Isomer Discrimination

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Separation and Quantification of Positional Isomers

The manufacturing process of 2-Chlorophenylhydrazine Sulfate (B86663) can potentially yield other positional isomers, such as 3-chlorophenylhydrazine and 4-chlorophenylhydrazine (B93024), as impurities. The presence of these isomers can impact the quality and yield of subsequent reactions. A reverse-phase HPLC (RP-HPLC) method is typically developed and validated for their effective separation and quantification.

A study focused on the separation of chlorophenylhydrazine isomers for a related compound, 4-chlorophenylhydrazine hydrochloride, provides a strong basis for a suitable method for the 2-chloro isomer. rasayanjournal.co.in The method utilizes a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase composition is a critical parameter that is optimized to achieve adequate resolution between the isomers. A typical mobile phase might consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is also carefully controlled to ensure the consistent ionization state of the analytes, which is crucial for reproducible retention times.

For instance, a gradient elution may be employed where the proportion of the organic modifier is increased over the course of the analysis to elute more strongly retained components. Detection is commonly performed using a UV detector, as the phenylhydrazine (B124118) ring system possesses a strong chromophore. The detection wavelength is selected at the absorption maximum of 2-Chlorophenylhydrazine to ensure high sensitivity.

Table 1: Illustrative HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 32 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose of quantifying positional isomers.

Detection of Related Impurities in the Chemical Compound

Beyond positional isomers, other process-related impurities may be present in 2-Chlorophenylhydrazine Sulfate. A common precursor in its synthesis is 2-chloroaniline (B154045), which may be carried through as an impurity. Other potential impurities could include products of side reactions or degradation.

The same HPLC method used for isomer separation can often simultaneously detect and quantify these related impurities. The high sensitivity of modern HPLC systems, often with detection limits in the parts-per-million (ppm) range, allows for the control of these impurities at very low levels. For example, a validated HPLC method for a related compound demonstrated detection limits for impurities like 2-chlorophenylhydrazine and 4-chloroaniline (B138754) at 0.02%. rasayanjournal.co.in

Chromatographic and Spectroscopic Techniques for Impurity Profiling

A comprehensive understanding of the impurity profile of this compound requires the use of a combination of chromatographic separation with spectroscopic identification. This hyphenated approach is powerful for identifying unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for this purpose. An HPLC system separates the impurities from the main peak and from each other. The eluent from the HPLC is then introduced into a mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion of each impurity, giving a strong clue to its molecular weight. Further fragmentation of the molecular ion (MS/MS) can provide structural information about the impurity, aiding in its identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile or semi-volatile impurities that may not be amenable to HPLC. For GC-MS analysis, the this compound may need to be derivatized to increase its volatility. This technique is particularly useful for identifying residual solvents or low molecular weight starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy are also invaluable for impurity characterization. If an impurity can be isolated, for instance by preparative HPLC, its structure can be definitively elucidated using NMR (¹H and ¹³C). IR spectroscopy can provide information about the functional groups present in an impurity. Spectroscopic data for the main component, 2-chlorophenylhydrazine, shows characteristic signals that can be compared to those of any isolated impurities. rasayanjournal.co.in

Table 2: Spectroscopic Data for Characterization of Chlorophenylhydrazines (Illustrative)

| Technique | 4-Chlorophenylhydrazine Hydrochloride (Literature Data) rasayanjournal.co.in | Expected for 2-Chlorophenylhydrazine |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.00–7.02 (d, 2H), 7.32–7.34 (d, 2H), 8.46 (s, broad, 1H), 10.34 (d, broad, 3H) | A complex aromatic splitting pattern consistent with a 1,2-disubstituted benzene (B151609) ring, along with signals for the hydrazine (B178648) protons. |

| IR (KBr, cm⁻¹) | 3142, 3024, 2662, 1586, 1507, 1074, 887, 768, 685 | Characteristic N-H stretching, aromatic C-H stretching, C=C ring stretching, and C-Cl stretching vibrations. |

| ESI-Mass (m/z) | 143.3 [M+H]⁺ | Expected [M+H]⁺ corresponding to the molecular weight of 2-chlorophenylhydrazine. |

Titrimetric Methods for Assay Determination

For phenylhydrazine derivatives, redox titrations are commonly employed. One such method is iodate (B108269) titration . In this method, a solution of this compound is titrated with a standardized solution of potassium iodate (KIO₃) in a strongly acidic medium. The hydrazine moiety is oxidized by the iodate. The endpoint of the titration can be detected potentiometrically or by using a visual indicator that responds to the first excess of iodine produced.

The reaction stoichiometry for the oxidation of the hydrazine group is well-defined, allowing for an accurate calculation of the amount of this compound in the sample.

Another potential method is iodometric titration . This is an indirect titration where the this compound is treated with an excess of a standard iodine solution. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. wikipedia.orgsemanticscholar.org The difference between the initial amount of iodine and the amount that reacted with the thiosulfate gives the amount of iodine that reacted with the this compound, from which its concentration can be calculated.

The choice of titrimetric method will depend on factors such as potential interferences from impurities and the desired accuracy and precision of the assay. The method must be validated to ensure its suitability for the analysis of this compound.

Applications of 2 Chlorophenylhydrazine Sulfate in Advanced Organic Synthesis

Building Block in the Synthesis of Heterocyclic Compounds

One of the most prominent applications of 2-chlorophenylhydrazine sulfate (B86663) is in the construction of indole-containing heterocyclic compounds via the Fischer indole (B1671886) synthesis. thermofisher.comwikipedia.orgbyjus.com This classic and widely used reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole ring. wikipedia.orgbyjus.com The presence of the chlorine atom on the phenyl ring of 2-chlorophenylhydrazine allows for the synthesis of specifically substituted indole derivatives, which are key structural motifs in many pharmaceuticals and biologically active compounds. nih.govnih.govresearchgate.net

The Fischer indole synthesis is a robust and often one-pot reaction, making it an efficient method for generating molecular complexity. thermofisher.combyjus.com The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgbyjus.com The substitution pattern on the resulting indole is dictated by the starting phenylhydrazine and carbonyl compound. For instance, the reaction of 2-chlorophenylhydrazine with a ketone will produce a 7-chloro-substituted indole.

The versatility of the Fischer indole synthesis using substituted phenylhydrazines like 2-chlorophenylhydrazine has been demonstrated in the total synthesis of various natural products and medicinal agents. nih.gov For example, this methodology has been employed in the synthesis of murrayanine (B1213747) and various indole alkaloids. nih.gov

Reagent in the Construction of Agrochemical Precursors

The inherent reactivity of the hydrazine (B178648) functional group makes 2-chlorophenylhydrazine sulfate a valuable reagent in the synthesis of precursors for the agrochemical industry. Hydrazine derivatives are known to be important building blocks for various pesticides and herbicides. researchgate.netnih.gov The introduction of a chlorinated phenyl ring can impart specific properties to the final agrochemical product, such as enhanced efficacy, altered selectivity, or modified environmental persistence.

While direct examples specifically citing this compound in the synthesis of commercial agrochemicals are not extensively detailed in the public domain, the general utility of substituted hydrazines in this field is well-established. researchgate.net These compounds can be used to construct various heterocyclic systems that form the core of many active ingredients in pesticides. The synthesis of such precursors often involves reactions that leverage the nucleophilicity of the hydrazine group.

Utilization in Spectrophotometric Determination Methods (e.g., for Analytes)

Hydrazine derivatives, including 2-chlorophenylhydrazine, can be utilized in the development of spectrophotometric methods for the determination of various analytes. sjpas.comepstem.net These methods often rely on the reaction of the hydrazine with the analyte to produce a colored product that can be quantified using a spectrophotometer. researchgate.netresearchgate.net

One common approach involves the oxidative coupling of the hydrazine derivative with a suitable coupling agent in the presence of an analyte. researchgate.netresearchgate.net The intensity of the color produced is proportional to the concentration of the analyte. For instance, methods have been developed for the determination of sulfadiazine (B1682646) and sulfathiazole (B1682510) using 2,4-dinitrophenylhydrazine, a related hydrazine derivative, where the reaction produces a stable, colored complex. researchgate.netresearchgate.net

Another principle involves the reduction of a metal ion by the hydrazine, followed by the reaction of the reduced metal ion with a chromogenic reagent. epstem.net For example, hydrazine sulfate can reduce Fe(III) to Fe(II), which then forms a colored complex with 2,2'-bipyridyl, allowing for the spectrophotometric determination of hydrazine. epstem.net While specific methods detailing the use of this compound are less common, the underlying chemical principles suggest its potential applicability in similar analytical techniques.

Intermediary Role in Chemical Probe Development

Substituted hydrazines are emerging as valuable tools in chemical biology for the development of chemical probes. researchgate.netnih.govbiorxiv.org These probes are used to study the function and activity of enzymes and other proteins within a complex biological system. researchgate.netnih.gov The electron-rich nature of the hydrazine moiety allows it to react with a variety of electrophilic species, including enzyme cofactors and active site residues. nih.govbiorxiv.org

Hydrazine-based probes can be designed to be "clickable," meaning they contain a functional group that allows for their attachment to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag. biorxiv.org This enables the visualization and identification of the proteins that the probe has reacted with. The substituent on the phenyl ring of the hydrazine can be modified to tune the reactivity and selectivity of the probe for specific classes of enzymes. nih.gov While research has highlighted the use of various substituted hydrazines in this context, the specific incorporation of 2-chlorophenylhydrazine offers a potential avenue for developing probes with unique properties. nih.govbiorxiv.org

Contribution to Studies on Resistance Mechanisms (e.g., Efflux Pumps)

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of bacterial cells, thereby contributing to multidrug resistance (MDR). nih.govmdpi.com Understanding the mechanisms of these pumps and developing inhibitors are crucial strategies to combat antibiotic resistance. nih.gov

While direct studies on the interaction of this compound with efflux pumps are not prevalent, the broader class of hydrazine-containing compounds has been investigated in this context. The development of efflux pump inhibitors (EPIs) is an active area of research, and various chemical scaffolds are being explored. The ability to synthesize diverse libraries of compounds is essential for identifying potent and selective EPIs. Given its role as a versatile building block, this compound could be utilized in the synthesis of novel compounds for screening as potential efflux pump inhibitors.

Historical Perspectives and Evolution of Research on Phenylhydrazines

Early Discoveries and Fundamental Investigations

The journey into the world of phenylhydrazines began in 1875 with the pioneering work of German chemist Hermann Emil Fischer. wikipedia.org While at the University of Strasbourg, Fischer first prepared phenylhydrazine (B124118) by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.orgfi.edu This discovery was not merely the creation of a new compound but the introduction of an entirely new class of reagents that would prove indispensable. academie-sciences.fr

Fischer's initial investigations revealed the profound utility of phenylhydrazine in carbohydrate chemistry. nobelprize.org He discovered that phenylhydrazine reacts with aldehydes and ketones, such as those present in sugars, to form crystalline derivatives known as hydrazones and, with further reaction, osazones. wikipedia.orgbyjus.com This reaction provided a reliable method to identify and differentiate sugars, which were previously difficult to characterize, thereby laying the groundwork for understanding their stereochemistry. academie-sciences.frmsu.edu This seminal work was a significant factor in Fischer being awarded the Nobel Prize in Chemistry in 1902. nobelprize.org

The fundamental properties of phenylhydrazine and its derivatives established by Fischer, including their role in the synthesis of dyes and other organic compounds, opened a new chapter in organic chemistry. academie-sciences.frwikipedia.org

Milestones in the Application of Chlorophenylhydrazines in Synthetic Chemistry

Building on his initial discovery, Emil Fischer developed what is now one of the most important methods for synthesizing indole (B1671886) rings: the Fischer indole synthesis, first reported in 1883. wikipedia.orgbyjus.com This reaction involves the condensation of a phenylhydrazine (or a substituted phenylhydrazine) with an aldehyde or ketone under acidic conditions to form the indole heterocycle. numberanalytics.comthermofisher.com The versatility of this reaction allows for the creation of a wide array of substituted indoles, which are core structures in many pharmaceuticals and biologically active compounds. testbook.com

The introduction of substituents onto the phenylhydrazine ring, such as a chlorine atom, significantly expands the scope of the Fischer indole synthesis, providing access to novel molecular scaffolds. Chlorinated compounds are of particular interest in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market, used to treat a wide range of diseases. nih.govnih.gov

2-Chlorophenylhydrazine, typically used as its stable sulfate (B86663) or hydrochloride salt, has emerged as a valuable building block in modern synthetic chemistry. sigmaaldrich.comgoogle.com Its application is a direct extension of Fischer's work, enabling the synthesis of complex, chlorine-containing target molecules.

Key applications include:

Pharmaceutical Intermediates: Chlorophenylhydrazines are crucial intermediates in the synthesis of pharmaceuticals. google.comnih.gov Research has shown the use of 4-chlorophenylhydrazine (B93024) hydrochloride in creating pyrazole (B372694) derivatives that were evaluated for their potential against Mycobacterium tuberculosis. rsc.org Similarly, 2-chlorophenylhydrazine hydrochloride has been used to study drug resistance in mycobacterium species. sigmaaldrich.com

Indole Synthesis: The primary application of 2-chlorophenylhydrazine salts remains the Fischer indole synthesis. youtube.com The reaction is catalyzed by Brønsted acids (like sulfuric acid or hydrochloric acid) or Lewis acids, facilitating the cyclization to form the indole nucleus. wikipedia.orgtestbook.com This method is used to produce a vast number of indole derivatives for drug discovery. byjus.comyoutube.com

General Organic Synthesis: Beyond indoles, the reactivity of the hydrazine (B178648) group makes it a versatile reagent for creating other heterocyclic systems and as a general intermediate for agrochemicals and dyes. chemicalbook.comgoogle.com

The synthesis of 2-Chlorophenylhydrazine Sulfate itself has been refined over the years. A patented method describes its preparation through the diazotization of 2-chloroaniline (B154045), followed by reduction using zinc powder and concentrated hydrochloric acid, and subsequent purification and salification with sulfuric acid to yield a high-purity product. patsnap.comgoogle.com

Table 1: Properties of 2-Chlorophenylhydrazine Hydrochloride Data for the commonly used hydrochloride salt is provided as a reference for the corresponding sulfate salt.

| Property | Value |

| CAS Number | 41052-75-9 |

| Molecular Formula | C₆H₇ClN₂·HCl |

| Molecular Weight | 179.05 g/mol |

| Melting Point | 200-203 °C (decomposes) |

| Appearance | White to off-white crystalline solid |

| Source: sigmaaldrich.com |

Table 2: Key Milestones in Phenylhydrazine Research

| Year | Discovery | Researcher(s) | Significance |

| 1875 | First synthesis of phenylhydrazine. | Hermann Emil Fischer | Introduced a new class of organic reagents. wikipedia.orgfi.edu |

| 1883 | Development of the Fischer indole synthesis. | Hermann Emil Fischer | Became a fundamental method for synthesizing indoles from phenylhydrazines. wikipedia.orgbyjus.com |

| 1884 | Use of phenylhydrazine to form osazones from sugars. | Hermann Emil Fischer | Enabled the structural elucidation and identification of carbohydrates. academie-sciences.frbyjus.com |

| Modern Era | Application in Pharmaceutical Synthesis. | Various Researchers | Used as an intermediate for drugs, including those containing indole and pyrazole cores. nih.govsigmaaldrich.comrsc.org |

| Source: wikipedia.orgfi.eduacademie-sciences.frbyjus.comwikipedia.orgbyjus.comnih.govsigmaaldrich.comrsc.org |

Future Research Perspectives and Emerging Directions for 2 Chlorophenylhydrazine Sulfate

Exploration of Novel Catalytic Transformations

The core reactivity of 2-chlorophenylhydrazine as a precursor in cyclization and coupling reactions provides a fertile ground for the exploration of new catalytic transformations. Future research is expected to focus on enhancing the efficiency, selectivity, and scope of reactions involving this compound.

A primary area of focus remains the Fischer indole (B1671886) synthesis , a classic reaction where a phenylhydrazine (B124118) reacts with a ketone or aldehyde in the presence of an acid catalyst to form an indole. jk-sci.comwikipedia.orgthermofisher.com While traditional Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, AlCl₃) are commonly used, research is moving towards discovering milder and more selective catalysts. wikipedia.org The use of novel solid acid catalysts or organocatalysts, such as citric acid, could offer benefits in terms of easier separation, reusability, and reduced environmental impact. sharif.edu Furthermore, investigating the reaction mechanism in greater detail, particularly for asymmetrically substituted ketones, can lead to better control over the regioselectivity of the cyclization. nih.gov

Another significant frontier is the development of palladium-catalyzed cross-coupling reactions . Recent advancements have demonstrated the efficient coupling of aryl halides with hydrazine (B178648) to produce monoarylated hydrazines, using low catalyst loadings and simple hydroxide (B78521) bases. thieme-connect.denih.gov Applying these advanced catalytic systems to synthesize 2-chlorophenylhydrazine or to use it as a coupling partner in reactions like the Suzuki coupling could provide more direct and atom-economical routes to complex molecules. nih.gov The Buchwald modification of the Fischer indole synthesis, which utilizes a palladium-catalyzed cross-coupling to form the key hydrazone intermediate in situ, represents another promising area for expansion. wikipedia.org

Future work will likely involve screening new ligand-palladium complexes to improve reaction rates, functional group tolerance, and catalyst longevity, especially for challenging substrates. The goal is to create more robust and versatile catalytic methods that broaden the synthetic utility of 2-chlorophenylhydrazine sulfate (B86663).

Integration into Bioorthogonal Ligation Strategies in Chemical Biology

Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, presents an exciting opportunity for 2-chlorophenylhydrazine derivatives. nih.gov The formation of a hydrazone from a hydrazine and a carbonyl group (an aldehyde or ketone) is a well-established ligation reaction that can be bioorthogonal. nih.govnih.gov

The key to this strategy is the introduction of one of the reactive partners—either the hydrazine or the carbonyl—onto a biomolecule of interest. The other partner, attached to a reporter molecule (like a fluorescent dye) or a therapeutic agent, can then be used to selectively label or modify the target in a complex biological environment. The stability of the resulting hydrazone bond is a critical factor, with oximes (formed from hydroxylamines) generally showing greater stability against hydrolysis than hydrazones. nih.gov

Future research could explore the specific use of 2-chlorophenylhydrazine as a bioorthogonal reagent. Its reactivity could be fine-tuned by modifying the phenyl ring to optimize reaction kinetics and the stability of the resulting hydrazone conjugate. The chloro-substituent itself may influence these properties. The development of 2-chlorophenylhydrazine-containing probes would allow researchers to tag and visualize specific proteins or other macromolecules within cells, providing powerful tools for studying biological processes in real-time. The inverse electron-demand Diels-Alder (IEDDA) reaction involving tetrazines is another cornerstone of bioorthogonal chemistry, known for its exceptional speed. nih.govrsc.org While not a direct application, the principles of designing small, reactive molecules for bioorthogonal chemistry could inspire the creation of novel 2-chlorophenylhydrazine derivatives tailored for specific biological applications. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

As the applications of 2-chlorophenylhydrazine expand, so does the need for highly sensitive and selective analytical methods to detect and quantify it, particularly as a potential impurity in pharmaceutical products or environmental samples. The separation of positional isomers like 2-chlorophenylhydrazine (2-CPH) from 3- and 4-chlorophenylhydrazine (B93024) is a significant analytical challenge. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC), especially in reverse-phase mode (RP-HPLC), has proven effective for this purpose. rasayanjournal.co.in Future developments will likely focus on the use of advanced column technologies, such as those with smaller particle sizes (UPLC) or unique stationary phase chemistries, to achieve faster and more efficient separations. sielc.com

For trace-level quantification, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.netnih.gov This technique offers exceptional sensitivity and specificity by monitoring specific mass-to-charge transitions of the target analyte. Research in this area will aim to lower the limits of detection (LOD) and quantification (LOQ) even further. For instance, a validated HPLC method has already achieved an LOD of 0.02% for 2-CPH in a sample of 4-CPH. rasayanjournal.co.in Developing LC-MS/MS methods could push this sensitivity into the parts-per-million (ppm) or even parts-per-billion (ppb) range, which is crucial for monitoring genotoxic impurities.

The table below summarizes key parameters from a developed HPLC method for chlorophenylhydrazine isomer analysis, illustrating the type of data that underpins advanced analytical techniques.

| Parameter | Value/Condition | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | rasayanjournal.co.in |

| Column | Waters X-bridge C18 (250 mm × 4.6 mm, 3.5 µm) | rasayanjournal.co.in |

| Mobile Phase | Gradient mixture of acetonitrile (B52724) and a buffer | rasayanjournal.co.insielc.com |

| Flow Rate | 0.6 mL/min | rasayanjournal.co.in |

| Detection | UV/PDA | rasayanjournal.co.in |

| Injection Volume | 5 µL | rasayanjournal.co.in |

| Limit of Detection (2-CPH) | 0.02% | rasayanjournal.co.in |

| Limit of Detection (3-CPH) | 0.04% | rasayanjournal.co.in |

Future work will also involve optimizing sample preparation techniques to efficiently extract and concentrate trace amounts of 2-chlorophenylhydrazine from complex matrices like soil, water, or biological tissues.

Sustainable and Eco-Friendly Synthetic Innovations

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, and 2-chlorophenylhydrazine is no exception. Future research will prioritize the development of manufacturing processes that are safer, more efficient, and less harmful to the environment. mdpi.com

Key areas for innovation include:

Alternative Reducing Agents: The traditional synthesis of phenylhydrazines involves a diazotization reaction followed by reduction. orgsyn.orgyoutube.com While various reducing agents have been used, newer methods employ reagents like sodium pyrosulfite, which can shorten reaction times and improve product purity compared to older methods. google.com Further research into catalytic hydrogenation or transfer hydrogenation using formic acid or its salts could offer even greener alternatives by avoiding stoichiometric metal or sulfite (B76179) waste. google.com

Greener Solvents: Many current procedures rely on organic solvents. A major goal is to replace these with more environmentally benign options, such as water or bio-derived solvents. rasayanjournal.co.in Some methods for synthesizing related hydrazides have successfully used water as the primary solvent. rasayanjournal.co.in

Energy Efficiency: Microwave-assisted synthesis is a powerful tool in green chemistry. mdpi.com By using microwave irradiation, reaction times for the synthesis of hydrazone and hydrazide derivatives can be dramatically reduced from hours to minutes, often with improved yields and under solvent-free conditions. researchgate.netminarjournal.com Applying this technology to the synthesis of 2-chlorophenylhydrazine could significantly reduce energy consumption.

Process Intensification: Continuous flow synthesis represents a paradigm shift from traditional batch processing. By performing reactions in an integrated reactor, it is possible to achieve better temperature control, improve safety, and significantly shorten reaction times (e.g., to under 20 minutes for related processes), leading to higher purity products without extensive purification steps. nih.gov

The table below compares a conventional synthesis method with a green, microwave-assisted approach for hydrazide synthesis, highlighting the potential benefits that could be realized for 2-chlorophenylhydrazine production.

| Metric | Conventional Method | Microwave Method | Improvement | Reference |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360x less | researchgate.net |

| Energy Consumption | High | 0.015-0.050 KWh | 180-400x less | researchgate.net |

| E-Factor (kg waste/kg product) | 4.5 | 0.3 | 93.3% Reduction | researchgate.net |

| Atom Economy (%) | 62.3% | 79.1% | 16.8% Increase | researchgate.net |

| Overall Yield (%) | 77.0% | 90.0% | 13% Increase | researchgate.net |

Computational Design of New Reactions and Derivatives

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govirjweb.com This approach can be powerfully applied to 2-chlorophenylhydrazine sulfate to accelerate the discovery of new reactions and design novel derivatives with desired properties.

Future research directions in this area include:

Reactivity Analysis: DFT calculations can determine key electronic properties like HOMO-LUMO energy gaps, electrophilicity, and nucleophilicity. nih.govirjweb.com This information can predict how 2-chlorophenylhydrazine will behave in different chemical environments and help rationalize its reactivity in reactions like the Fischer indole synthesis. For instance, computational studies can model the reaction pathway of the critical wikipedia.orgwikipedia.org-sigmatropic rearrangement step, providing insights that could lead to the design of more effective catalysts. wikipedia.org

Designing Novel Derivatives: By computationally modeling derivatives of 2-chlorophenylhydrazine with different substituents, chemists can predict their properties before attempting a synthesis. This is particularly valuable in drug discovery, where properties like binding affinity to a biological target (e.g., an enzyme) can be estimated. mdpi.comnih.gov Molecular docking studies can simulate how a designed derivative fits into the active site of a protein, helping to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov

Mechanism Elucidation: When unexpected products are formed, as can happen in the Fischer indole synthesis with substituted phenylhydrazones, computational modeling can be used to investigate alternative reaction mechanisms. nih.govresearchgate.net This understanding is crucial for controlling reaction outcomes and exploiting unusual reactivity to create novel molecular scaffolds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, providing an early assessment of their drug-like potential and helping to avoid costly failures late in the development process. mdpi.comnih.gov

By integrating these computational approaches, researchers can adopt a more targeted and efficient strategy for exploring the chemistry of this compound, ultimately accelerating the pace of innovation.

Q & A

Q. Critical Factors Affecting Yield :

- Temperature : Excessively high temperatures during diazotization can decompose the diazonium salt.

- Stoichiometry : Molar ratios of Na₂SO₃ and H₂SO₃ must be optimized to minimize side products.

- Acid Strength : Concentrated H₂SO₄ ensures complete hydrolysis but may require post-synthesis neutralization.

Q. Case Study :

- Substrate : 1-Methylsulphonyl-3-acetylindole + this compound.

- Conditions : Ethanol, NaOAc, 12 h reflux → 85% yield of hydrazone .

Advanced: What strategies resolve contradictions in reported yields when synthesizing bioactive compounds like MAO inhibitors?

Answer:

Discrepancies in yields (e.g., 50–80% for Clorgyline hydrochloride synthesis) arise from:

Cyclization Efficiency : Using ethyl acetoacetate vs. borohydride reduction alters intermediate stability .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity but reduces recovery .

Q. Mitigation Strategies :

Q. Emergency Measures :

- Inhalation : Move to fresh air; administer oxygen if needed.

- Ingestion : Rinse mouth and seek immediate medical attention .

Advanced: How does the electronic effect of the 2-chloro substituent influence reactivity in heterocyclic synthesis?

Answer:

The electron-withdrawing chlorine atom:

Activates the Aryl Ring : Enhances electrophilic substitution at the para position (e.g., coupling with adamantane derivatives) .

Stabilizes Intermediates : Facilitates cyclization via resonance stabilization of hydrazine lone pairs .

Q. Experimental Validation :

- Kinetic Studies : Compare reaction rates of 2-chloro vs. 4-chloro derivatives using UV-Vis spectroscopy.

- DFT Calculations : Model charge distribution to predict regioselectivity .

Basic: How can researchers distinguish this compound from isomeric analogs (e.g., 4-chloro derivatives)?

Answer:

X-ray Crystallography : Resolves spatial arrangement of the chlorine substituent .

¹³C NMR : The 2-chloro isomer shows distinct coupling patterns (e.g., C-1 at δ 125 ppm vs. δ 130 ppm for 4-chloro) .

Melting Point Analysis : this compound melts at 215–220°C, while 4-chloro analogs melt lower (190–195°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |